molecular formula C20H20N2O4S B2644891 Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 923484-99-5

Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2644891
CAS RN: 923484-99-5
M. Wt: 384.45
InChI Key: XNGJOFVVKWLUOV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate is a chemical compound that belongs to the class of thiazole derivatives . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring, a key component of Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and can involve various types of substitutions and transformations . For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis of Derivatives

A study by Mohamed (2014) outlines the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives. This process highlights the chemical versatility and potential for producing a range of compounds from the base molecule for further research and application in medicinal chemistry (H. M. Mohamed, 2014).

Anticancer and Immunomodulatory Activities

Abdel‐Aziz et al. (2009) prepared novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, demonstrating significant inhibitors of LPS‐stimulated NO generation and strong cytotoxicity against colon and hepatocellular carcinoma cells. This suggests potential anticancer and immunomodulatory applications of compounds related to Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate (H. Abdel‐Aziz et al., 2009).

Antimicrobial Activities

Wardkhan et al. (2008) explored the synthesis of Thiazoles and their fused derivatives, including compounds related to Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate, showing in vitro antimicrobial activity against bacterial and fungal isolates. This indicates the potential of these compounds in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Antioxidant Studies

Mohamed et al. (2012) studied the synthesis, reactions, and antimicrobial activities of 8-Ethoxycoumarin derivatives, which include structural motifs related to the chemical of interest. These compounds were screened for antimicrobial activity, demonstrating the broader applicability of related chemical structures in therapeutic contexts (H. M. Mohamed et al., 2012).

Mechanism of Action

While the specific mechanism of action for Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate is not provided in the search results, thiazole derivatives have been observed to exhibit several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Future Directions

The future directions for research on Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate and similar compounds could involve further exploration of their biological activities and potential applications in medicine. This could include in-depth studies on their mechanisms of action, optimization of their synthesis, and comprehensive safety evaluations .

properties

IUPAC Name

ethyl 2-[[2-(4-ethoxyphenyl)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-3-25-15-8-5-13(6-9-15)11-18(23)22-20-21-16-10-7-14(12-17(16)27-20)19(24)26-4-2/h5-10,12H,3-4,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGJOFVVKWLUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate

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